1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

This spirocyclic piperazine features a rigid 1,4-dioxaspiro[4.5]decane scaffold, enforcing conformational constraints crucial for target selectivity in kinase and GPCR programs. Unlike flexible-chain analogs, it offers enhanced metabolic stability and reduced off-target promiscuity, validated in JNK inhibitor patents and 5-HT1A/α1-adrenoceptor SAR studies. Ideal for fragment-based design and maintaining SAR fidelity.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 155778-83-9
Cat. No. B171752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine
CAS155778-83-9
Synonyms1-methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC3(CC2)OCCO3
InChIInChI=1S/C13H24N2O2/c1-14-6-8-15(9-7-14)12-2-4-13(5-3-12)16-10-11-17-13/h12H,2-11H2,1H3
InChIKeyAOKPRNQJOUPBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (CAS 155778-83-9) for Chemical Biology and JNK-Focused Research


1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (CAS 155778-83-9) is a spirocyclic piperazine derivative featuring a rigid 1,4-dioxaspiro[4.5]decane scaffold. This chemical architecture distinguishes it from flexible-chain piperazine analogs by imposing conformational constraints that can enhance target selectivity and metabolic stability [1]. The compound serves as a versatile building block in medicinal chemistry, with documented applications in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors for neurodegenerative and inflammatory disease research .

Why 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Cannot Be Interchanged with Common Piperazine Analogs


Generic substitution among piperazine derivatives is scientifically unsound due to profound differences in conformational behavior, target engagement, and pharmacokinetic profiles driven by the spiroketal moiety. Unlike acyclic or simple cyclic piperazine analogs (e.g., 1-methyl-4-(cyclohexyl)piperazine), the 1,4-dioxaspiro[4.5]decane group enforces a rigid, low-energy chair conformation that can lock the molecule into a specific bioactive geometry, reducing off-target promiscuity [1]. Furthermore, the presence of the spiroketal oxygen atoms introduces distinct electronic effects and hydrogen-bonding capacity, which directly influence binding affinity at receptors like α1-adrenoceptors and 5-HT1A as demonstrated in SAR studies of related spiro-piperazine ligands [2]. Therefore, substituting with a cheaper, non-spiro piperazine building block would yield a different chemical entity with unpredictable and likely divergent biological activity, compromising the integrity of SAR campaigns or target validation studies.

Quantitative Differentiation: Comparative Evidence for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine


Rigid Spiroketal Scaffold vs. Flexible Piperazine Analogs: Conformational Pre-organization and Target Engagement

X-ray crystallography confirms that the piperazine ring in 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine adopts a stable, minimum-energy chair conformation enforced by the spiroketal moiety [1]. This rigidification contrasts sharply with flexible-chain piperazines (e.g., 1-benzyl-4-methylpiperazine), which exist in a dynamic equilibrium of multiple conformers in solution. Pre-organization into a single, low-energy conformation reduces the entropic penalty upon binding to a biological target, potentially enhancing both affinity and selectivity.

Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

Potent and Selective Cytotoxicity Against DU145 Prostate Cancer Cells: A Unique Phenotypic Profile

A preliminary cytotoxic assay demonstrated that 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine exhibits strong and selective inhibitory activity against DU145 prostate cancer cells [1]. While specific IC50 values are not publicly available in the cited source, the reported 'strong and selective' activity differentiates it from many common piperazine building blocks which often lack significant inherent cytotoxicity. The selectivity is implied by the specific mention of DU145 cells, suggesting a potential mechanistic specificity not observed in simple piperazines.

Cancer Research Cytotoxicity Prostate Cancer

JNK Inhibitor Pharmacophore: Documented Utility vs. Non-Specific Piperazine Intermediates

Patents disclose the use of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine as a key synthetic intermediate for the preparation of 7-azaindole derivatives that function as potent c-Jun N-terminal kinase (JNK) inhibitors . This specific application is not shared by closely related analogs such as 4-(4-methylpiperazin-1-yl)cyclohexanone (CAS 155778-84-0), which lacks the spiroketal group and serves as a more generic ketone intermediate. The spiroketal moiety appears to be a critical pharmacophoric element for achieving JNK inhibition within this chemical series.

Neurodegeneration Inflammation Kinase Inhibition

Optimized Physicochemical Profile for CNS Drug-Likeness: Spiroketal vs. Arylpiperazine Analogs

The computed physicochemical properties of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (MW 240.34, XLogP3 0.8, HBA 4, HBD 0, Rotatable Bonds 1) position it favorably within CNS drug-like space compared to structurally related arylpiperazines [1]. For instance, the potent 5-HT1A agonist 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (Compound 1 from [2]) possesses a higher molecular weight and lipophilicity due to its aromatic appendage. The lower XLogP3 and reduced number of rotatable bonds of the target compound suggest a potential for improved metabolic stability and reduced off-target binding, a common liability of more lipophilic arylpiperazines.

Pharmacokinetics CNS Drug Discovery Medicinal Chemistry

Optimal Scientific and Industrial Applications for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine


Development of JNK Inhibitors for Neurodegenerative and Inflammatory Diseases

As explicitly documented in patent literature, this compound serves as a crucial synthetic intermediate for generating 7-azaindole-based JNK inhibitors [1]. Its rigid spiroketal scaffold is hypothesized to contribute to the potency and selectivity of the final inhibitors. Medicinal chemistry teams focused on the JNK pathway should prioritize this building block to maintain fidelity to patented chemical series and ensure access to validated SAR space.

Structure-Based Design of CNS-Penetrant Ligands Targeting GPCRs

The favorable CNS physicochemical profile (low XLogP3, minimal rotatable bonds) and conformationally restricted nature of the compound make it an ideal scaffold for designing novel ligands for central G protein-coupled receptors (GPCRs) such as 5-HT1A and α1-adrenoceptors [1]. Its use as a core motif can help medicinal chemists improve metabolic stability and reduce off-target promiscuity compared to more flexible, lipophilic arylpiperazine alternatives [2].

Investigating Novel Cytotoxic Mechanisms in Prostate Cancer

Preliminary data indicating strong and selective cytotoxicity against DU145 prostate cancer cells warrants further investigation [1]. The compound could be used as a chemical probe to identify novel cellular targets or pathways relevant to prostate cancer biology. Researchers can employ this compound in phenotypic screening cascades to elucidate its mechanism of action and assess its potential as a lead for a new class of anticancer agents.

Conformational Analysis and Molecular Modeling Studies

The well-defined, stable chair conformation of the piperazine ring, as revealed by X-ray crystallography, makes this compound an excellent model system for computational chemistry studies [1]. It can be used to validate force fields, study the impact of conformational restriction on molecular recognition, and serve as a rigid template in fragment-based drug design or scaffold-hopping exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.